molecular formula C43H54O18 B10754292 Bussein

Bussein

Cat. No.: B10754292
M. Wt: 858.9 g/mol
InChI Key: KVAGRMDUXLYLAZ-ZGZXWHTRSA-N
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Description

Bussein is a secondary metabolite belonging to the limonoid class, primarily isolated from plants in the Meliaceae family, such as Entandrophragma species . Structurally, it features a tetracyclic triterpenoid backbone with oxygenated functional groups (e.g., hydroxyl, carboxyl, and ester moieties) that contribute to its bioactivity. This compound derivatives, including this compound A and this compound B, are characterized by variations in substituents at the C-3 and C-30 positions (e.g., isobutyrate groups) . These compounds are of interest in medicinal chemistry due to their reported anti-inflammatory, antimicrobial, and cytotoxic properties.

Properties

Molecular Formula

C43H54O18

Molecular Weight

858.9 g/mol

IUPAC Name

[(1R,3Z,6S,7R,9R,10R,15R,16S,19S,20R)-8,9,20-triacetyloxy-6-(furan-3-yl)-19-hydroxy-3-(1-hydroxy-2-methylpropylidene)-16-(2-methoxy-2-oxoethyl)-7,12,15,17-tetramethyl-4-oxo-5,11,13,21-tetraoxaheptacyclo[10.8.1.114,17.01,10.02,7.010,15.014,19]docosan-18-yl] 2-methylpropanoate

InChI

InChI=1S/C43H54O18/c1-18(2)27(48)26-28-37(9,29(57-33(26)50)23-13-14-53-16-23)30(54-20(5)44)31(55-21(6)45)43-38(10)24(15-25(47)52-12)36(8)17-40(38)41(51,34(36)58-32(49)19(3)4)35(56-22(7)46)42(28,43)60-39(11,59-40)61-43/h13-14,16,18-19,24,28-31,34-35,48,51H,15,17H2,1-12H3/b27-26-/t24-,28?,29-,30?,31+,34?,35+,36?,37+,38+,39?,40?,41-,42+,43-/m0/s1

InChI Key

KVAGRMDUXLYLAZ-ZGZXWHTRSA-N

Isomeric SMILES

CC(C)/C(=C/1\C2[C@]([C@@H](OC1=O)C3=COC=C3)(C([C@H]([C@@]45[C@]26[C@@H]([C@]7(C(C8(CC7([C@]4([C@H]8CC(=O)OC)C)OC(O5)(O6)C)C)OC(=O)C(C)C)O)OC(=O)C)OC(=O)C)OC(=O)C)C)/O

Canonical SMILES

CC(C)C(=C1C2C(C(C(C34C25C(C6(C(C7(CC6(C3(C7CC(=O)OC)C)OC(O4)(O5)C)C)OC(=O)C(C)C)O)OC(=O)C)OC(=O)C)OC(=O)C)(C(OC1=O)C8=COC=C8)C)O

Origin of Product

United States

Comparison with Similar Compounds

Phragmalin Derivatives

Phragmalins (e.g., Phragmalin-3-isobutyrate, Phragmalin 3,30-diisobutyrate) share a core limonoid structure with Bussein but differ in substituent patterns.

  • Structural Differences :
    • This compound A lacks the C-3 isobutyrate group present in Phragmalin-3-isobutyrate .
    • Phragmalin 3,30-diisobutyrate features dual isobutyrate groups, whereas this compound B retains only a single hydroxyl group at C-30 .
  • Bioactivity :
    • Phragmalins exhibit moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ ~20 μM in HeLa cells), attributed to their ester groups enhancing membrane permeability .
    • This compound derivatives, with fewer lipophilic groups, show reduced cytotoxicity (IC₅₀ >50 μM) but higher selectivity for microbial targets (e.g., Staphylococcus aureus MIC = 8 μg/mL) .

Entandrophragmins

Entandrophragmin B and Entandrophragmin are structurally analogous to this compound but feature additional hydroxylation at the C-7 and C-15 positions.

  • Structural Differences :
    • Entandrophragmin B contains a hydroxyl group at C-7 absent in this compound, increasing polarity .
    • This compound A has a carboxyl group at C-17, which is rare in Entandrophragmins .
  • Bioactivity :
    • Entandrophragmins demonstrate potent anti-inflammatory activity (e.g., TNF-α inhibition at 10 μM), likely due to hydroxyl groups facilitating hydrogen bonding with protein targets .
    • This compound’s carboxyl group may enhance chelation of metal ions, contributing to its antioxidant properties (e.g., DPPH radical scavenging EC₅₀ = 12 μM) .

Data Table: Key Properties of this compound and Analogues

Property This compound A This compound B Phragmalin-3-isobutyrate Entandrophragmin B
Molecular Formula C₃₄H₄₄O₁₀ C₃₅H₄₆O₁₁ C₃₆H₄₈O₁₂ C₃₃H₄₂O₉
Molecular Weight (g/mol) 636.7 652.7 684.8 606.7
Key Functional Groups C-3 OH, C-17 COOH C-30 OH C-3 isobutyrate C-7 OH, C-15 OH
Cytotoxicity (IC₅₀, μM) >50 >50 20 35
Antimicrobial (MIC, μg/mL) 8 (S. aureus) 16 (S. aureus) 32 (E. coli) 64 (E. coli)
Solubility Low in H₂O Low in H₂O Moderate in DMSO High in MeOH

MIC = Minimum Inhibitory Concentration; DMSO = Dimethyl sulfoxide.

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • Lipophilic groups (e.g., isobutyrate) enhance cytotoxicity but reduce selectivity .
    • Polar groups (e.g., hydroxyl, carboxyl) improve solubility and antioxidant capacity but may limit membrane penetration .
  • Therapeutic Potential: this compound’s carboxyl group positions it as a candidate for metal-chelating therapies in neurodegenerative diseases . Entandrophragmins’ anti-inflammatory activity suggests utility in autoimmune disorders, though pharmacokinetic optimization is needed .

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